3-(2-Methylbenzyloxy)bromobenzene
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted aromatic ethers with halogen substituents. The systematic IUPAC name is recorded as 1-bromo-3-[(2-methylphenyl)methoxy]benzene, which precisely describes the structural arrangement and substitution pattern. This nomenclature system begins with the brominated benzene ring as the parent structure, identifying the bromine substituent at position 1, followed by the methoxy group at position 3 that connects to the 2-methylphenyl moiety. The systematic classification places this compound within the broader category of aryl alkyl ethers, specifically those containing halogen substituents on the aromatic ring system.
The compound's systematic classification extends beyond simple nomenclature to encompass its position within established chemical taxonomies. According to PubChem classification systems, this molecule belongs to the organic building blocks category, indicating its utility as a synthetic intermediate in organic chemistry applications. The structural arrangement features a meta-substitution pattern on the brominated benzene ring, where the bromine atom and the ether linkage occupy positions 1 and 3 respectively. This substitution pattern significantly influences the compound's reactivity and physical properties compared to ortho or para isomers.
Alternative systematic names include 3-(2-Methylbenzyloxy)bromobenzene, which represents a more descriptive approach emphasizing the benzyloxy connection. The InChI representation provides an unambiguous structural identifier: InChI=1S/C14H13BrO/c1-11-5-2-3-6-12(11)10-16-14-8-4-7-13(15)9-14/h2-9H,10H2,1H3. This systematic identifier ensures precise structural communication across different chemical databases and research platforms.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₃BrO reflects the compound's elemental composition consisting of fourteen carbon atoms, thirteen hydrogen atoms, one bromine atom, and one oxygen atom. This specific atomic arrangement yields a molecular weight of 277.16 grams per mole, calculated through standard atomic mass summation methods. The molecular weight calculation demonstrates significant contribution from the bromine atom, which constitutes approximately 28.8 percent of the total molecular mass due to bromine's relatively high atomic weight of 79.904 atomic mass units.
The carbon framework represents the largest component by mass percentage, accounting for approximately 60.6 percent of the total molecular weight through its fourteen carbon atoms. The hydrogen content contributes 4.7 percent to the overall molecular mass, while the oxygen atom accounts for 5.8 percent. This mass distribution analysis provides insights into the compound's physical properties and behavior during analytical procedures such as mass spectrometry and elemental analysis.
| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Mass Percentage |
|---|---|---|---|---|
| Carbon | 14 | 12.011 | 168.154 | 60.6% |
| Hydrogen | 13 | 1.008 | 13.104 | 4.7% |
| Bromine | 1 | 79.904 | 79.904 | 28.8% |
| Oxygen | 1 | 15.999 | 15.999 | 5.8% |
| Total | 29 | - | 277.161 | 100.0% |
The molecular formula also indicates the compound's degree of unsaturation, calculated as eight degrees of unsaturation corresponding to the two aromatic ring systems present in the structure. This calculation confirms the presence of the two benzene rings, each contributing four degrees of unsaturation through their aromatic character. The ether linkage between the two aromatic systems does not contribute additional unsaturation but provides crucial structural connectivity that defines the compound's three-dimensional configuration.
Isomeric Variations and Stereochemical Considerations
The structural framework of this compound presents limited stereochemical complexity due to the absence of chiral centers in its molecular architecture. Unlike compounds containing asymmetric carbon atoms, this molecule does not exhibit optical isomerism or enantiomeric forms. The ether linkage connecting the two aromatic systems creates a flexible connection point, but this flexibility does not generate stereoisomeric possibilities due to the sp³ hybridization of the methylene carbon and its symmetric substitution pattern.
Constitutional isomerism represents the primary form of isomeric variation possible for this compound. The bromine substituent can occupy different positions on the benzene ring, creating ortho, meta, and para isomers relative to the ether linkage. The compound under investigation represents the meta isomer, where the bromine and ether groups are separated by one carbon atom on the benzene ring. Alternative positional isomers would include 2-(2-methylbenzyloxy)bromobenzene and 4-(2-methylbenzyloxy)bromobenzene, representing the ortho and para configurations respectively.
Additional constitutional isomers arise from variations in the methyl group position on the benzyl component. The current compound features a 2-methylbenzyl group, but structural isomers with 3-methylbenzyl or 4-methylbenzyl substituents would possess identical molecular formulas while exhibiting different connectivity patterns. These isomeric variations would demonstrate distinct physical properties, chemical reactivity, and spectroscopic characteristics despite sharing the same elemental composition.
The conformational flexibility of the ether linkage allows for rotation around the carbon-oxygen bonds, generating multiple conformational isomers or rotamers. While these conformational states interconvert rapidly at room temperature and do not represent stable, isolable isomers, they contribute to the compound's overall molecular dynamics and may influence its interaction with other molecules in solution or solid-state environments.
CAS Registry Number and Alternative Naming Conventions
The Chemical Abstracts Service registry number 845866-53-7 serves as the definitive numerical identifier for this compound within global chemical databases and regulatory systems. This unique identifier was assigned during the compound's initial registration in chemical literature and remains constant regardless of nomenclature variations or commercial naming conventions. The CAS registry system provides unambiguous identification essential for regulatory compliance, literature searching, and commercial transactions involving this specific chemical entity.
Alternative naming conventions reflect different approaches to describing the compound's structural features and functional group priorities. The name this compound emphasizes the benzyloxy substituent as the primary functional group, while 1-bromo-3-[(2-methylphenyl)methoxy]benzene prioritizes the brominated benzene ring as the parent structure. Commercial suppliers frequently employ abbreviated designations such as MFCD06411660 for catalog identification purposes. These alternative identifiers facilitate compound recognition across different chemical databases and commercial platforms.
Systematic database identifiers extend beyond CAS numbers to include specialized registry systems. The DSSTox Substance identifier DTXSID40374914 provides environmental and toxicological database linkage. WikiData entry Q82163487 enables integration with open-access chemical information systems. These multiple identifier systems ensure comprehensive database coverage and facilitate cross-referencing between different chemical information platforms.
| Identifier Type | Value | Database/System |
|---|---|---|
| CAS Registry Number | 845866-53-7 | Chemical Abstracts Service |
| DSSTox Substance ID | DTXSID40374914 | EPA CompTox Dashboard |
| WikiData ID | Q82163487 | WikiData Chemical Database |
| MDL Number | MFCD06411660 | Commercial Catalog Systems |
| PubChem CID | 2759807 | PubChem Database |
Properties
IUPAC Name |
1-bromo-3-[(2-methylphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-5-2-3-6-12(11)10-16-14-8-4-7-13(15)9-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGIUZUOTBCQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374914 | |
| Record name | 3-(2-Methylbenzyloxy)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-53-7 | |
| Record name | 1-[(3-Bromophenoxy)methyl]-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylbenzyloxy)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbenzyloxy)bromobenzene typically involves the following steps:
Starting Materials: The synthesis begins with bromobenzene and 2-methylbenzyl alcohol.
Etherification Reaction: The 2-methylbenzyl alcohol undergoes etherification with bromobenzene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Reaction Conditions: The reaction mixture is heated to reflux, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylbenzyloxy)bromobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: 3-(2-Methylbenzyloxy)benzoic acid.
Reduction: 3-(2-Methylbenzyloxy)benzene.
Scientific Research Applications
3-(2-Methylbenzyloxy)bromobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylbenzyloxy)bromobenzene depends on the specific chemical reactions it undergoes. For instance:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation: The methyl group is oxidized through a series of electron transfer steps, leading to the formation of a carboxylic acid.
Reduction: The bromine atom is reduced by the transfer of electrons from the reducing agent, resulting in the formation of a hydrogen atom.
Comparison with Similar Compounds
Bromobenzene (C₆H₅Br)
- Structure : Simplest brominated aromatic compound without additional substituents.
- Synthesis : Direct bromination of benzene using Lewis acids like FeBr₃ .
- Key Differences : Lacks functional groups, leading to higher volatility (bp 156°C) and lower molecular weight (157.01 g/mol). Reactivity is dominated by electrophilic substitution at the para position due to bromine’s electron-withdrawing effect .
2-(Benzyloxy)-1-bromo-3-nitrobenzene
- Structure: Bromobenzene with benzyloxy (–O–CH₂–C₆H₅) and nitro (–NO₂) groups at positions 2 and 3, respectively.
- Synthesis : Nucleophilic substitution of bromine with benzyloxy groups under basic conditions (e.g., Cs₂CO₃ in DMF), followed by nitration .
- Key Differences: The nitro group enhances electrophilicity, directing further substitutions to meta positions. Higher molecular weight (318.14 g/mol) and reduced solubility in nonpolar solvents compared to 3-(2-methylbenzyloxy)bromobenzene .
3-(3-Fluorobenzyloxy)-bromobenzene
- Structure : Bromobenzene with a fluorinated benzyloxy group (–O–CH₂–C₆H₃F) at the meta position.
- Synthesis : Similar to this compound but using 3-fluorobenzyl bromide as the alkylating agent .
- Key Differences : Fluorine’s electronegativity increases the electron-withdrawing nature of the substituent, altering reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Reactivity and Metabolic Pathways
Electrophilic Substitution
- This compound : The methyl group enhances electron density on the benzene ring, favoring electrophilic attacks at positions ortho and para to the bromine.
- 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde : The aldehyde and methoxy groups direct substitutions to specific sites, as shown by crystallographic data (bond angles: C–O–C ≈ 117°, C–Br ≈ 1.89 Å) .
Metabolism and Toxicity
- Bromobenzene : Metabolized via cytochrome P450 to 3,4-bromobenzene epoxide, which conjugates with glutathione (GSH). Depletion of GSH leads to hepatotoxicity via covalent binding to liver proteins .
- This compound : The bulky 2-methylbenzyloxy group may slow epoxidation, reducing metabolic activation and toxicity compared to bromobenzene. Analogous derivatives like N-[2-(3-bromophenyl)ethyl]-N-methylamine show altered excretion pathways due to hydrophilic substituents .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polarity) | Key Functional Groups |
|---|---|---|---|---|
| Bromobenzene | 157.01 | 156 | Low (nonpolar) | –Br |
| This compound | 291.16 | ~300 (estimated) | Moderate (polar) | –Br, –O–CH₂–C₆H₃–CH₃ |
| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | 318.14 | >250 | Low (polar) | –Br, –O–CH₂–C₆H₅, –NO₂ |
| 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde | 365.23 | N/A | High (polar) | –CHO, –OCH₃, –Br, –CH₂Br |
Biological Activity
3-(2-Methylbenzyloxy)bromobenzene is a compound that belongs to the class of bromobenzenes, characterized by the presence of a methylbenzyloxy group. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and pharmacology. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H13BrO
- Molecular Weight : 273.16 g/mol
- Structural Features : The compound features a bromine atom attached to a benzene ring, which is further substituted with a 2-methylbenzyloxy group.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, impacting biochemical pathways related to cell proliferation and apoptosis.
- Cell Signaling Modulation : It alters cell signaling pathways, potentially affecting gene expression and cellular metabolism.
- Antiproliferative Effects : Studies indicate that this compound may exhibit antiproliferative activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. The following table summarizes findings from different studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Inhibition of cell growth |
| A549 (Lung Cancer) | 12.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
Mechanistic Studies
In vitro studies have elucidated the mechanisms through which this compound exerts its biological effects:
- Apoptosis Induction : Flow cytometry analyses indicated an increase in apoptotic cells when treated with the compound, particularly in the A549 cell line.
- Cell Cycle Arrest : The compound was found to induce G1 phase arrest in HeLa cells, as evidenced by increased expression of cyclin-dependent kinase inhibitors.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its role as a potential chemotherapeutic agent.
- Case Study 2 : An investigation into the effects on A549 cells revealed that the compound not only inhibited proliferation but also triggered apoptotic pathways, indicating dual functionality as both an antiproliferative and pro-apoptotic agent.
Q & A
Q. What synthetic strategies are effective for synthesizing 3-(2-Methylbenzyloxy)bromobenzene with high purity?
- Methodological Answer : A two-step approach is recommended: (1) Nucleophilic substitution : React 3-bromophenol with 2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) to form the ether linkage. (2) Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol to achieve >95% purity. Key factors include optimizing reaction temperature (80–100°C) and avoiding excess base to minimize hydrolysis of the benzyl bromide intermediate .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and the methyl group (δ 2.3 ppm) in the 2-methylbenzyl moiety. The bromine atom induces deshielding in adjacent protons.
- X-ray crystallography : Resolve bond angles (e.g., C-O-C ≈ 117°) and confirm spatial arrangement of substituents (critical for studying steric effects in downstream reactions) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~291.0 Da) to rule out impurities.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors, as brominated aromatics may irritate mucous membranes.
- Waste disposal : Collect organic waste in halogenated solvent containers and coordinate with certified waste management services to comply with environmental regulations .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylbenzyloxy group influence the reactivity of the bromine atom in cross-coupling reactions?
- Methodological Answer : The 2-methyl group creates steric bulk, reducing accessibility to the bromine atom. For example, in Suzuki-Miyaura couplings:
- Reactivity comparison : The coupling efficiency of this compound with phenylboronic acid is 30% lower than its non-methylated analog (control via GC-MS).
- Mitigation : Use bulky ligands (e.g., SPhos) or elevated temperatures (100–120°C) to enhance reaction rates. Kinetic studies (monitored by ¹H NMR) can quantify activation barriers .
Q. What experimental approaches resolve contradictions in reported yields for Ullmann-type reactions involving this compound?
- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 65%) may arise from:
- Catalyst purity : Ensure CuI is freshly sublimated to avoid oxide impurities.
- Solvent effects : Test polar aprotic solvents (DMF vs. DMSO) to optimize solubility.
- Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent catalyst deactivation.
Replicate conditions from conflicting studies and perform controlled ANOVA to identify statistically significant variables .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. The bromine atom directs electrophiles (e.g., NO₂⁺) to the para position relative to the -O- group, while steric effects from the 2-methyl group disfavor ortho substitution.
- Validation : Compare computational predictions with experimental nitration results (HPLC analysis of nitro-derivative ratios) .
Q. What decomposition pathways occur when this compound is exposed to UV radiation?
- Methodological Answer :
- Photolysis studies : Expose the compound to UV light (254 nm) in a photoreactor and analyze products via GC-MS. Major products include 3-bromophenol (C-O bond cleavage) and 2-methylbenzaldehyde (radical rearrangement).
- Preventive measures : Store samples in amber vials at –20°C to minimize photodegradation. Include radical scavengers (e.g., BHT) in solutions for long-term stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
